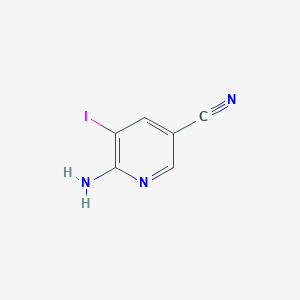

6-Amino-5-iodonicotinonitrile

描述

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their presence being ubiquitous in both natural and synthetic compounds. jchemrev.com These nitrogen-containing aromatic rings are integral to a multitude of biologically active molecules, including vitamins and alkaloids. researchgate.net The inherent features of the pyridine nucleus, such as its weak basicity, water solubility, chemical stability, and ability to participate in hydrogen bonding, make it a privileged structure in medicinal chemistry. jchemrev.com Consequently, pyridine derivatives have been extensively investigated and are key components in a wide range of pharmaceutical agents. researchgate.netsciencepublishinggroup.com Their applications span various therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. jchemrev.comtandfonline.com The sheer volume of research and publications underscores the profound importance of pyridine-based structures in the ongoing quest for new and improved chemical entities. jchemrev.com

Overview of Halogenated Nicotinonitriles in Synthetic Chemistry

The introduction of halogen atoms onto the nicotinonitrile framework significantly expands its synthetic utility and modulates its biological activity. Halogenated nicotinonitriles serve as versatile intermediates, with the halogen substituents acting as reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular architectures. The nature and position of the halogen atom can influence the electronic properties of the pyridine ring, thereby affecting its reactivity and interaction with biological targets. For instance, fluorinated nicotinonitriles are often explored in drug discovery to enhance metabolic stability and bioavailability. The ability to selectively functionalize the nicotinonitrile scaffold through its halogenated derivatives makes them indispensable tools for chemists in both academic and industrial research.

Research Trajectory of 6-Amino-5-iodonicotinonitrile within Contemporary Chemical Literature

Within the family of halogenated nicotinonitriles, this compound has emerged as a compound of significant interest. biosynth.com This molecule incorporates an amino group and an iodine atom on the pyridine ring, in addition to the nitrile functionality. This specific arrangement of functional groups makes it a highly valuable and efficient synthetic intermediate for the preparation of various pharmaceutically relevant compounds. biosynth.com Its utility is highlighted by its role as a precursor in the synthesis of complex heterocyclic systems. biosynth.com The presence of the iodine atom is particularly advantageous, as it readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 5-position. The amino group at the 6-position can also be utilized for further chemical modifications, adding to the compound's versatility as a building block in the design and synthesis of novel chemical entities.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1187322-51-5 biosynth.com |

| Molecular Formula | C₆H₄IN₃ biosynth.com |

| Molecular Weight | 245.02 g/mol biosynth.com |

| Purity | ≥95% accelachem.com |

| Flash Point | 108 °C biosynth.com |

| Canonical SMILES | C1=C(C=NC(=C1I)N)C#N biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

6-amino-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIDXQBQCDCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 5 Iodonicotinonitrile

Indirect Synthetic Approaches

Precursor Compounds and Multi-step Transformations

A prevalent strategy for the synthesis of 6-Amino-5-iodonicotinonitrile involves the initial preparation of a halogenated nicotinonitrile precursor, which is subsequently converted to the final product. This multi-step approach allows for controlled functionalization of the pyridine (B92270) ring.

A key precursor for this compound can be synthesized through the iodination of a substituted nicotinonitrile, such as 2-chloro-nicotinonitrile. The resulting 2-chloro-5-iodonicotinonitrile (B1423635) serves as a versatile intermediate. researchgate.netresearchgate.net The iodination of the pyridine ring is an electrophilic substitution reaction, where the position of iodination is directed by the existing substituents.

The general transformation can be represented as follows:

Reaction Scheme: Iodination of 2-chloro-nicotinonitrile

Where I-X represents an iodinating agent.

While specific conditions for this exact transformation are proprietary and often found in patent literature, typical iodination reactions on pyridine rings utilize an iodine source in the presence of an oxidizing agent or a pre-formed electrophilic iodine species. The subsequent conversion of the chloro group to an amino group would be required to yield the final product.

Table 1: Representative Iodination Conditions for Pyridine Derivatives

| Starting Material | Iodinating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine (B139424) | Iodine, H₂O₂ | Water | Reflux | Not Specified | google.com |

This table presents conditions for the iodination of a related aminopyridine, suggesting a potential methodology for the synthesis of the target compound from 6-aminonicotinonitrile.

Nicotinonitrile derivatives are pivotal intermediates in the synthesis of various fused heterocyclic systems. researchgate.netresearchgate.netnih.gov Although not a direct synthesis of this compound itself, cyclization reactions of appropriately substituted nicotinonitriles are a common strategy in medicinal chemistry to build more complex molecular architectures. For instance, 2-chloro-5-iodonicotinonitrile can be cyclized with hydrazine (B178648) derivatives to form pyrazolo[3,4-b]pyridine structures. researchgate.netresearchgate.net

This highlights the utility of iodinated nicotinonitriles as building blocks. The synthesis of this compound would precede such cyclization steps, providing a key starting material for diverse chemical libraries.

Mechanistic Investigations of Sequential Reactions

The synthesis of this compound involves a sequence of reactions, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and improving yields. The key mechanistic aspect is the electrophilic iodination of the pyridine ring.

The amino group at the 6-position is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 6-aminonicotinonitrile (2-amino-5-cyanopyridine), the positions ortho (C5) and para (C3) to the amino group are activated. The presence of the cyano group at the 3-position is deactivating, which further favors substitution at the 5-position.

The proposed mechanism for the iodination of 6-aminonicotinonitrile involves the following steps:

Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated in situ. This can be achieved through the reaction of molecular iodine with an oxidizing agent (like H₂O₂) or by using a pre-formed iodinating agent such as N-iodosuccinimide (NIS).

Nucleophilic Attack: The electron-rich pyridine ring, activated by the amino group, attacks the electrophilic iodine species. The attack occurs at the C5 position due to the directing effect of the amino group and the deactivating effect of the cyano group.

Rearomatization: The resulting cationic intermediate, often called a sigma complex or arenium ion, loses a proton from the C5 position to restore the aromaticity of the pyridine ring, yielding the final product, this compound.

Table 2: Summary of Mechanistic Steps in the Iodination of 6-Aminonicotinonitrile

| Step | Description | Key Intermediates/Species |

|---|---|---|

| 1 | Generation of Electrophilic Iodine | I⁺, [I-OH₂]⁺ (from I₂/H₂O₂) |

| 2 | Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) |

This mechanistic understanding allows for the rational selection of reagents and conditions to achieve the desired regioselectivity and efficiency in the synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 6 Amino 5 Iodonicotinonitrile

Electrophilic and Nucleophilic Reactivity of the Nicotinonitrile Core

The chemical behavior of 6-amino-5-iodonicotinonitrile is governed by the interplay of its constituent functional groups—the pyridine (B92270) ring, an amino group, an iodo substituent, and a nitrile group. The pyridine ring itself, an aromatic heterocycle, possesses an electron-withdrawing nitrogen atom that reduces the electron density of the ring carbons, making them generally less susceptible to electrophilic attack compared to benzene. This inherent electron deficiency makes the ring carbons potential sites for nucleophilic attack.

The reactivity of the nicotinonitrile core is further modulated by its substituents. The amino (-NH₂) group at the 6-position is a strong electron-donating group through resonance, which increases the electron density of the ring, particularly at the ortho and para positions. Conversely, the cyano (-CN) and iodo (-I) groups are electron-withdrawing, decreasing the ring's electron density. The combination of these opposing electronic effects creates a nuanced reactivity profile. The amino group serves as a primary nucleophilic center, while the electron-deficient carbon atoms of the pyridine ring, especially those influenced by the ring nitrogen and withdrawing groups, act as electrophilic centers.

Transformations Involving the Amino Group

The primary amino group at the 6-position is a key site for synthetic transformations, behaving as a potent nucleophile.

Acylation and Alkylation Reactions

The amino group of this compound readily participates in acylation and alkylation reactions, which are fundamental transformations for introducing carbon-based functional groups.

Acylation: This reaction involves the treatment of the aminonicotinonitrile with an acylating agent, such as an acyl halide or anhydride, typically in the presence of a base. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide. This transformation is a common strategy to protect the amino group or to introduce a carbonyl moiety for further synthetic elaborations. Friedel-Crafts acylation is a significant reaction for forming carbon-carbon bonds through electrophilic aromatic substitution, where an aromatic ring reacts with an acyl halide in the presence of a Lewis acid. masterorganicchemistry.com

Alkylation: Similarly, the amino group can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Friedel-Crafts alkylation allows for the formation of C-C bonds with alkyl halides and a strong Lewis acid catalyst. masterorganicchemistry.comyoutube.com Polyalkylation can be a limitation in some cases. youtube.com

Diazotization and Subsequent Reactions (e.g., iododediazoniation)

The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups. This process, known as diazotization, involves reacting the aminonicotinonitrile with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid.

The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. One such transformation is the Sandmeyer reaction, where the diazonium group is replaced by a variety of substituents, including halides. In the context of iododediazoniation, treatment of the diazonium salt with potassium iodide (KI) would replace the diazonium group (-N₂⁺) with an iodine atom. Arenediazonium salts have been utilized as alternatives to aryl halides in Sonogashira coupling reactions. wikipedia.org

Reactivity of the Iodo Substituent

The iodine atom at the 5-position is an excellent leaving group and provides a reactive handle for various carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

Palladium-Promoted Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are exceptionally effective in promoting cross-coupling reactions at the carbon-iodine bond. These reactions are valued for their mild conditions and tolerance of diverse functional groups. nih.govprinceton.edu

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the iodo-substituted nicotinonitrile with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is a powerful method for forming carbon-carbon single bonds and has been used to synthesize a variety of biaryl compounds. researchgate.netresearchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a key method for creating carbon-carbon bonds at unsaturated carbons. wikipedia.org The intramolecular version of the Heck reaction is also a powerful tool in organic synthesis. princeton.edu

Sonogashira Reaction: The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions. wikipedia.org Copper-free Sonogashira variants have also been developed. libretexts.org

Below is an interactive table summarizing these key palladium-catalyzed reactions.

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl (C-C) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-Vinyl (C-C) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl (C-C) |

Halogen Exchange Reactions

The iodo substituent on the nicotinonitrile ring can be replaced with other halogens (F, Cl, Br) through halogen exchange (HALEX) reactions. These transformations are often catalyzed by metal salts, particularly copper(I) halides. For example, reacting this compound with a source of fluoride (B91410), such as cesium fluoride or potassium fluoride, in the presence of a catalyst could potentially yield the corresponding 5-fluoro derivative. These reactions are crucial for fine-tuning the electronic properties and reactivity of the molecule for specific applications.

Reactivity of the Nitrile Group

The chemical behavior of this compound is significantly influenced by its nitrile (-C≡N) group. This functional group is characterized by a carbon-nitrogen triple bond, which is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity allows the nitrile group to participate in a variety of chemical transformations. The presence of the electron-rich aminopyridine ring, along with the iodine substituent, modulates this reactivity, influencing the electronic environment of the nitrile group and its accessibility to reagents. nih.gov

One of the fundamental reactions of the nitrile group is its hydrolysis, which can be catalyzed by either acid or base to yield a carboxylic acid or an amide. lumenlearning.com The reaction typically proceeds in two stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. organicchemistrytutor.com A weak nucleophile, such as water, can then attack the carbon. Following a series of proton transfers, an amide intermediate is formed. lumenlearning.comlibretexts.org With continued heating in the acidic medium, this amide is further hydrolyzed to the corresponding carboxylic acid, in this case, 6-amino-5-iodonicotinic acid, and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

In a basic medium, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. libretexts.org This is followed by protonation to form an imidic acid, which then tautomerizes to the amide intermediate. chemistrysteps.com Milder basic conditions may allow for the isolation of the amide, 6-amino-5-iodonicotinamide. organicchemistrytutor.com However, harsher conditions, such as prolonged heating, will drive the hydrolysis of the amide to the corresponding carboxylate salt. organicchemistrytutor.comchemguide.co.uk Subsequent acidification of the reaction mixture is required to produce the final carboxylic acid. chemguide.co.uk

Table 1: Conditions for the Hydrolysis of the Nitrile Group

| Catalyst | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid (e.g., HCl, H₂SO₄) | Heat with aqueous acid | 6-Amino-5-iodonicotinamide | 6-Amino-5-iodonicotinic acid |

| Base (e.g., NaOH, KOH) | Mild conditions, controlled time/temp | 6-Amino-5-iodonicotinamide | 6-Amino-5-iodonicotinate (salt) |

| Base (e.g., NaOH, KOH) | Harsh conditions (e.g., high temp, reflux) | 6-Amino-5-iodonicotinamide | 6-Amino-5-iodonicotinate (salt) |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile or a 2π component in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. mit.edu A prominent example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with 1,3-dipoles like azides or nitrile oxides. researchgate.netresearchgate.net

For instance, nitriles can react with nitrile imines, which are reactive 1,3-dipoles, to regioselectively form 1,2,4-triazoles. oup.com Similarly, reaction with nitrile oxides, often generated in situ, can yield isoxazoles. youtube.comnih.gov While the nitrile group is generally a less reactive dipolarophile compared to carbon-carbon double or triple bonds, its reactivity can be enhanced by the electronic effects of the parent molecule. researchgate.net In the case of this compound, the pyridine ring system could influence the nitrile's participation in such cycloadditions. Transition metal catalysis, for example with cobalt, has also been employed to facilitate [2+2+2] cycloadditions between alkynes and nitriles to construct pyridine rings. rsc.org

Comprehensive Reaction Mechanism Elucidation

Understanding the detailed pathway of a chemical reaction requires elucidating its mechanism, which involves identifying all the individual steps, transient intermediates, and the factors that control the reaction's speed.

A reaction mechanism is composed of a sequence of elementary steps, which are the individual bond-making and bond-breaking events that transform reactants into products. khanacademy.org Intermediates are species that are formed in one elementary step and consumed in a subsequent one. libretexts.org

For the acid-catalyzed hydrolysis of this compound, the mechanism involves several distinct elementary steps:

Protonation: The nitrile nitrogen is protonated by the acid catalyst (e.g., H₃O⁺). This is a rapid, reversible step.

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbon of the protonated nitrile.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, a process that may involve solvent molecules. This leads to a protonated imidic acid.

Tautomerization: The protonated imidic acid tautomerizes to a protonated amide.

Deprotonation: A water molecule removes a proton, yielding the neutral amide intermediate (6-amino-5-iodonicotinamide) and regenerating the acid catalyst. libretexts.orgchemistrysteps.com

Further hydrolysis of the amide to the carboxylic acid involves its own set of elementary steps, including protonation of the amide carbonyl, nucleophilic attack by water, and eventual elimination of ammonia. youtube.com In the base-catalyzed mechanism, the elementary steps include the nucleophilic addition of hydroxide, proton transfers from water, and tautomerization to the amide intermediate. chemistrysteps.com

For the hydrolysis of nitriles, which are relatively stable and less reactive compared to other carboxylic acid derivatives, the initial nucleophilic attack on the carbon-nitrogen triple bond is typically the rate-determining step. organicchemistrytutor.comyoutube.com In acidic hydrolysis, this corresponds to the attack of water on the protonated nitrile, while in basic hydrolysis, it is the attack of the hydroxide ion on the neutral nitrile. organicchemistrytutor.com The subsequent steps, such as proton transfers and tautomerization, are generally much faster.

Kinetic analysis, which involves experimentally measuring reaction rates under varying concentrations of reactants and catalysts, is used to determine the reaction's rate law. wikipedia.org The form of the experimental rate law provides crucial evidence for the proposed mechanism. For instance, if the rate law for the hydrolysis of this compound is found to be first order with respect to both the nitrile and the acid catalyst, it would support a mechanism where both species are involved in the rate-determining step, consistent with the attack of water on the protonated nitrile. khanacademy.orgwikipedia.org

Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights that can be difficult to obtain through experiments alone. nih.gov Methods like Density Functional Theory (DFT) and other ab initio calculations can be used to model the reaction pathway at an atomic level. nih.govacs.org

By performing these calculations, researchers can map the potential energy surface of a reaction. This involves calculating the energies of the reactants, products, and all possible intermediates and transition states. acs.org A transition state is the highest energy point along an elementary reaction step, and its structure represents the fleeting arrangement of atoms as bonds are broken and formed.

This computational approach allows for:

Verification of Proposed Mechanisms: By comparing the calculated energy barriers (activation energies) for different possible pathways, the most energetically favorable mechanism can be identified.

Characterization of Intermediates: The geometries and stabilities of transient intermediates, which may be too short-lived to observe experimentally, can be calculated.

Identification of the Rate-Determining Step: The elementary step with the highest calculated activation energy corresponds to the rate-determining step. nih.gov

Prediction of Reactivity: The calculated activation energies can be correlated with experimental kinetic data to predict the reactivity of a series of related compounds. nih.govacs.org For this compound, computational studies could clarify how the amino and iodo substituents electronically influence the activation energy for hydrolysis or cycloaddition reactions.

Derivatization Strategies and Synthetic Applications of 6 Amino 5 Iodonicotinonitrile

Synthesis of Novel Nicotinonitrile Derivatives

The strategic modification of 6-amino-5-iodonicotinonitrile allows for the synthesis of a diverse library of novel nicotinonitrile derivatives. These modifications are guided by specific design principles and executed through various functional group interconversions.

The structural modification of this compound is primarily driven by the goal of creating new molecules with tailored electronic, steric, and physicochemical properties for applications in medicinal chemistry and materials science. Key design principles include:

Bioisosteric Replacement: The amino group can be replaced with other functional groups like hydroxyl or thiol to modulate hydrogen bonding capabilities and metabolic stability.

Structure-Activity Relationship (SAR) Studies: The pyridine (B92270) core is systematically decorated with different substituents to probe their effect on biological activity. The iodine atom is particularly useful as a handle for introducing a wide array of aryl, heteroaryl, or alkyl groups via cross-coupling reactions, enabling extensive SAR exploration.

Pharmacophore Hybridization: The nicotinonitrile scaffold can be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.

Modulation of Physicochemical Properties: Substituents are introduced to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while elaborating the scaffold with lipophilic moieties can improve membrane permeability.

The three primary functional groups of this compound offer distinct pathways for chemical transformation:

The Cyano Group: The nitrile functionality is highly versatile and can be converted into various other groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). These transformations provide access to different classes of compounds with altered chemical reactivity and biological profiles.

The Amino Group: The exocyclic amino group can undergo acylation, sulfonylation, or alkylation to introduce new substituents. It can also be a key nucleophile in cyclization reactions to form fused heterocyclic systems.

The Iodo Group: The iodine atom at the C5 position is the most common site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, serving as a linchpin for building molecular complexity.

Utilization as a Building Block in Complex Molecule Synthesis

The inherent reactivity and functional group arrangement of this compound make it an ideal building block for constructing more elaborate and complex molecular structures, including fused heterocycles and highly substituted pyridine scaffolds.

The ortho-disposition of the amino and cyano groups on the pyridine ring is a classic precursor motif for the synthesis of fused bicyclic systems. This arrangement is particularly well-suited for constructing pyrazolo[3,4-b]pyridines, a class of compounds with significant biological and medicinal importance. mdpi.com

A common strategy involves the condensation of an o-amino-nitrile with a hydrazine (B178648) derivative. The reaction typically proceeds via initial reaction with the nitrile to form an amidine, followed by intramolecular cyclization involving the amino group, which ultimately leads to the formation of the fused pyrazole ring. Another established method is the reaction of 5-aminopyrazole precursors with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The reaction between the amino group of the pyrazole and the two carbonyl groups leads to the formation of the pyridine ring. mdpi.com These synthetic routes provide efficient access to the pyrazolo[3,4-b]pyridine core, which is found in numerous pharmaceutically active compounds. mdpi.comnih.gov

The iodine atom on the this compound ring is a key feature that enables its use in preparing multisubstituted pyridine scaffolds. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental tools in modern organic synthesis for creating C-C bonds.

For example, this compound can be coupled with various terminal alkynes in a Sonogashira reaction to yield 5-alkynyl-6-aminonicotinonitrile derivatives. A specific application of this is the reaction with hex-5-yn-1-ol, catalyzed by Pd(PPh₃)₂Cl₂ and CuI, to produce the corresponding coupled product. google.com Similarly, Suzuki-Miyaura coupling with a wide range of aryl or heteroaryl boronic acids can introduce diverse aromatic substituents at the C5 position. nih.gov

| Reactant 1 | Reactant 2 | Catalysts | Solvent/Base | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | hex-5-yn-1-ol | Pd(PPh₃)₂Cl₂, CuI | THF, TEA | 60 °C | 6-amino-5-(6-hydroxyhex-1-yn-1-yl)nicotinonitrile | google.com |

Stereoselective and Regioselective Synthesis with this compound

The application of this compound in synthesis is often governed by principles of regioselectivity, which is the control of reaction at a specific site in a multifunctional molecule.

The palladium-catalyzed cross-coupling reactions are prime examples of highly regioselective transformations. The Suzuki-Miyaura and Sonogashira couplings occur exclusively at the carbon-iodine bond. rsc.org The choice of catalyst, ligands, and reaction conditions ensures that the reaction proceeds at the C-I bond, which is significantly more reactive in oxidative addition steps than the C-H or N-H bonds present elsewhere in the molecule. This predictable reactivity allows for the selective functionalization of the C5 position without affecting the amino or cyano groups. rsc.orgmdpi.com

While this compound itself is achiral, stereoselective synthesis can be achieved by reacting it with chiral reagents or by employing chiral catalysts in subsequent transformations of its derivatives. However, the primary focus in the literature has been on the regioselective functionalization of the pyridine core.

Methodologies for Analytical Derivatization in Research

In the quantitative analysis of this compound, derivatization is a crucial step to enhance its detectability and improve its chromatographic behavior. The primary site for derivatization on the this compound molecule is the primary aromatic amino group, which is amenable to a variety of well-established chemical modifications. The nitrile and pyridine functionalities are generally not targeted for derivatization under typical analytical conditions due to their relative inertness. Derivatization strategies are primarily employed for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, pre-column derivatization is commonly used to introduce a chromophoric or fluorophoric tag onto the analyte. This significantly enhances the sensitivity and selectivity of detection, particularly with UV-Vis or fluorescence detectors.

Fluorescent Labeling: This approach is favored for its high sensitivity. Several reagents are available for the fluorescent labeling of primary aromatic amines.

Dansyl Chloride (DNS-Cl): Reacts with the primary amino group of this compound in an alkaline medium to form a highly fluorescent sulfonamide derivative. nih.govresearchgate.netspringernature.comresearchgate.netgoogle.com This method is robust and allows for the retention of the derivatized compound on a reverse-phase column. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary amines to yield intensely fluorescent products. researchgate.netbiotium.comaatbio.comdergipark.org.tr The reaction proceeds via nucleophilic substitution. researchgate.net

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form a highly fluorescent isoindole derivative. pjsir.orgescholarship.orgnih.govnih.gov This reaction is rapid and suitable for automated pre-column derivatization. nih.gov

| Reagent | Reaction Conditions | Detection Method | Advantages |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Alkaline pH (e.g., sodium carbonate buffer, pH ~9.8), room temperature, 30-60 minutes. nih.gov | Fluorescence, UV-Vis | Robust, stable derivatives, improves chromatographic retention. nih.gov |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Weakly alkaline conditions (e.g., borate buffer), heating may be required. | Fluorescence | High sensitivity, reacts with primary and secondary amines. biotium.comthermofisher.com |

| o-Phthalaldehyde (OPA) | Presence of a thiol (e.g., 2-mercaptoethanol), alkaline pH, rapid reaction at room temperature. pjsir.org | Fluorescence | Fast reaction, suitable for automation, high sensitivity. nih.govnih.gov |

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is necessary to increase the volatility and thermal stability of polar compounds like this compound. The primary amino group is the main target for these reactions.

Silylation: This is a common derivatization technique where an active hydrogen in the amino group is replaced by a trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.com Silylation reduces the polarity and increases the volatility of the analyte. phenomenex.comyoutube.com However, silylated derivatives can be sensitive to moisture. nih.gov

Acylation: This method involves the introduction of an acyl group, typically by reacting the amino group with an acid anhydride like acetic anhydride. unibo.itlabinsights.nlijcrt.orggoogle.com The resulting N-acetyl derivative is more volatile and less polar than the original compound. labinsights.nl Acylated derivatives are generally more stable than their silylated counterparts. unibo.it

| Method | Reagent | Reaction Conditions | Advantages |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Anhydrous conditions, often with a catalyst like TMCS, heating may be required. | Increases volatility and thermal stability. phenomenex.comyoutube.com |

| Acylation | Acetic Anhydride | Can be performed with or without a catalyst, often at room temperature or with gentle heating. ijcrt.org | Produces stable derivatives, increases volatility. unibo.itlabinsights.nl |

Inert Nature of the Nitrile and Pyridine Moieties

The nitrile group (C≡N) is generally stable and does not readily undergo derivatization under the mild conditions used for analytical purposes. Reactions such as hydrolysis to a carboxylic acid or reduction to an amine require harsh conditions that would fundamentally alter the structure of the analyte and are therefore unsuitable for quantitative analysis of the parent compound. Similarly, the pyridine ring is a stable aromatic system and is not typically targeted for derivatization in analytical methodologies.

Advanced Research in Medicinal Chemistry Applications of 6 Amino 5 Iodonicotinonitrile

Rational Drug Design and Lead Compound Optimization

Rational drug design and lead optimization are critical processes that transform a promising compound into a viable drug candidate. researchgate.net These efforts for molecules based on the aminonicotinonitrile scaffold involve systematically modifying the chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For derivatives of the 6-aminonicotinonitrile family, SAR studies have revealed key molecular features that govern their anticancer effects.

Research on related benzofuran-nicotinonitrile hybrids has shown that the cytotoxic effects can be finely tuned by altering substituents on the molecule. researchgate.net For instance, certain substitutions can lead to significant anticancer activity against specific cell lines, such as the MCF-7 breast cancer line. researchgate.net Similarly, in studies of neo-tanshinlactone (B1246349) analogs, which feature a different core but explore similar principles of anticancer activity, it was found that specific substituents on the aromatic rings are critical for potent and selective anti-breast cancer activity. nih.gov The presence and position of functional groups like phenols, halogens (such as chlorine), and nitro groups can significantly influence the binding interactions with biological targets and the resulting anticancer potency. mdpi.com These findings underscore the importance of systematic structural modifications to optimize the therapeutic potential of lead compounds derived from scaffolds like 6-aminonicotinonitrile.

Computational methods, including in silico screening and molecular docking, are invaluable tools for predicting how a compound will interact with a biological target, thereby accelerating the drug discovery process. nih.gov These techniques have been widely applied to aminopyridine and aminopyrimidine derivatives to elucidate their binding modes and guide the design of more potent inhibitors.

Molecular docking studies on novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) compounds have been used to understand their binding interactions within the active sites of key cancer-related proteins like VEGFR-2 and HER-2. mdpi.com In a study on 6-amino-5-cyano-2-thiopyrimidine derivatives, molecular modeling was performed to analyze the interaction of a lead compound with the PI3Kδ enzyme, comparing it to the known inhibitor Duvelisib. nih.gov Such analyses reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. nih.govnih.gov For example, docking of aminodimethylpyrimidinol derivatives into the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase domain helped elucidate why certain structural modifications led to higher selectivity and potency. researchgate.net These computational insights are critical for the rational design of next-generation inhibitors.

Development of Therapeutic Agents

The 6-aminonicotinonitrile scaffold and its close analogs have proven to be a fertile ground for the development of novel therapeutic agents, particularly in the field of oncology. mdpi.com

Derivatives built upon the 6-aminopyridine-3-carbonitrile and related pyrimidine-5-carbonitrile core have demonstrated significant potential as anticancer agents. nih.govnih.gov These compounds have shown potent activity against a wide range of cancer cell lines, often surpassing the efficacy of standard chemotherapeutic agents in preclinical studies.

A novel series of 6-amino-5-cyano-2-thiopyrimidines was evaluated by the National Cancer Institute (NCI) against 60 different human cancer cell lines. One particular compound, referred to as 1c in the study, exhibited a broad spectrum of anti-cancer activity with high selectivity towards leukemia cell lines. nih.gov Similarly, newly synthesized cyanopyridone derivatives demonstrated potent antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 6-Amino-5-cyano-2-thiopyrimidine (1c ) | Leukemia (SR) | GI₅₀ < 0.1 µM | nih.gov |

| Cyanopyridone (5a ) | Breast (MCF-7) | IC₅₀ = 1.77 µM | mdpi.com |

| Cyanopyridone (5e ) | Breast (MCF-7) | IC₅₀ = 1.39 µM | mdpi.com |

| Cyanopyridone (5a ) | Liver (HepG2) | IC₅₀ = 2.71 µM | mdpi.com |

| Benzofuran-nicotinonitrile (3b ) | Breast (MCF-7) | IC₅₀ = 7.53 µM | researchgate.net |

A key mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the cancer cell cycle. nih.gov Mechanistic studies on a lead 6-amino-5-cyano-2-thiopyrimidine compound revealed that it arrests the cell cycle in the S phase. nih.gov Furthermore, it was shown to significantly increase both early and late apoptosis in leukemia cells. nih.gov This apoptotic effect was triggered by the activation of key pro-apoptotic proteins, including caspase 3 and Bax, alongside the suppression of the anti-apoptotic protein Bcl2. nih.gov Other related heterocyclic compounds, such as 9-acridinyl amino acid derivatives, have also been shown to induce apoptotic cell death or cause cell cycle arrest at the G2/M phase, demonstrating that these are common mechanisms of action for this class of molecules. rsc.org

Modern anticancer drug discovery often focuses on targeting specific cellular signaling pathways that are dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth and survival, and its delta (δ) isoform is a validated target in certain cancers, particularly hematological malignancies. nih.gov

Notably, derivatives of the 6-aminonicotinonitrile scaffold have been developed as potent and selective PI3Kδ inhibitors. A study on 6-amino-5-cyano-2-thiopyrimidine derivatives found that a lead compound exhibited inhibitory activity against PI3Kδ comparable to Duvelisib, an approved dual PI3Kδ/γ inhibitor. nih.gov Other research has focused on developing isoform-selective PI3K inhibitors from related chemical classes. For example, aminoacyl-triazine derivatives have shown selectivity for PI3Kβ, while their stereoisomers favor PI3Kδ, indicating that subtle structural changes can precisely direct a compound's activity toward a specific enzyme isoform. nih.gov This targeted approach promises therapies with higher efficacy and potentially fewer side effects.

Antimicrobial Agents

Research into the direct antimicrobial properties of 6-Amino-5-iodonicotinonitrile is not extensively documented in publicly available literature. However, the broader class of amino-substituted heterocyclic compounds, including quinolones and nicotinonitrile derivatives, has been a significant area of investigation for the development of new antimicrobial agents. For instance, studies on 6-aminoquinolones have demonstrated that the amino group at the C-6 position can confer good activity against both Gram-negative and Gram-positive bacteria. nih.gov These compounds often exert their antimicrobial effects by inhibiting bacterial DNA gyrase. nih.gov

While specific data on this compound is scarce, its structural motifs are present in molecules with known antimicrobial potential. The aminopyridine core is a key feature in many biologically active compounds. Research on other aminonicotinonitrile derivatives has shown that this class of compounds can serve as a scaffold for molecules with a range of biological activities. The investigation into the antimicrobial potential of this compound would be a valuable area for future research to determine if it exhibits similar properties to other amino-substituted heterocycles.

Anti-inflammatory Agents

There is limited direct evidence in scientific literature detailing the anti-inflammatory properties of this compound itself. However, the nicotinamide (B372718) and aminopyridine structures are found in various compounds investigated for anti-inflammatory effects. For example, nicotinamide has been shown to be a potent inhibitor of pro-inflammatory cytokines. nih.gov Furthermore, derivatives of 4-aminopyridine (B3432731) have been studied for their potential to attenuate inflammation. mdpi.com

The most significant link to anti-inflammatory applications for this compound is its role as a potential intermediate in the synthesis of more complex molecules with anti-inflammatory activity. As discussed in the following sections, this compound is a likely precursor for a class of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. google.com IRAK-4 is a key kinase in the signaling pathways of Toll-like receptors and the IL-1 receptor family, playing a crucial role in the innate immune response and inflammation. konoscience.com Therefore, while direct anti-inflammatory activity of this compound is not established, its utility in creating potent anti-inflammatory agents is a significant aspect of its medicinal chemistry applications.

Central Nervous System Modulators

Currently, there is a lack of specific research data on the direct effects of this compound as a central nervous system (CNS) modulator. The broader class of aminopyridines does contain compounds with significant CNS activity. For example, 4-aminopyridine is a potassium channel blocker that has been developed for the treatment of certain neurological conditions. However, it is not possible to directly extrapolate these activities to this compound without specific experimental evidence. The unique substitution pattern of an iodo group and a nitrile group would significantly alter the molecule's physicochemical properties and its potential interactions with CNS targets. Further investigation would be required to determine if this compound possesses any modulatory effects on the central nervous system.

Enzyme Inhibitors and Receptor Modulators

A significant area of interest for this compound in medicinal chemistry is its potential as a building block for the synthesis of enzyme inhibitors. A key example is its likely role as a precursor for a class of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. google.com IRAK-4 is a serine/threonine kinase that is a critical component of the inflammatory signaling cascade. konoscience.com

A patent for "6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives" describes their use as IRAK inhibitors for the treatment of inflammatory and autoimmune diseases. google.com The nicotinonitrile portion of these complex molecules strongly suggests that this compound could be a key starting material or intermediate in their synthesis.

| Target Enzyme | Inhibitor Class | Potential Role of this compound |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) | 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives | Precursor for the nicotinonitrile moiety |

Prodrug Strategies and Drug Delivery Systems

There is currently no specific information available in the scientific literature regarding the use of this compound in prodrug strategies or its incorporation into drug delivery systems. The development of prodrugs often involves modifying a known active molecule to improve its pharmacokinetic properties, such as solubility, permeability, or targeted delivery. nih.govresearchgate.net Since the primary known application of this compound is as a synthetic intermediate, it is less likely to be the active parent drug that would be modified into a prodrug.

However, the amino group and the aromatic ring system of this compound could theoretically be functionalized to create prodrugs of a yet-to-be-discovered active form, or it could be incorporated as a structural component within a larger drug delivery system. These remain speculative applications without direct research to support them.

Pharmaceutical Intermediate Applications

The most well-documented and significant application of this compound in medicinal chemistry is its role as a pharmaceutical intermediate. It serves as a key building block in the synthesis of more complex heterocyclic compounds with therapeutic potential.

As previously mentioned, a notable application is in the synthesis of IRAK-4 inhibitors. The general structure of these inhibitors, as described in patent literature, is "6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile". google.com The synthesis of such molecules would likely involve the coupling of the this compound moiety with a substituted imidazo[4,5-b]pyridine core. The iodine atom at the 5-position of this compound is a key feature for this type of reaction, as it can readily participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to form a new carbon-carbon bond with the imidazopyridine ring system.

The synthesis of the imidazo[4,5-b]pyridine ring system itself often starts from substituted diaminopyridines. nih.govirb.hr The final step would then be the coupling of this core with this compound to yield the target IRAK-4 inhibitor.

Biological Activity and Mechanisms of Action Beyond Medicinal Chemistry

In Vitro Biological Evaluations

The in vitro assessment of compounds derived from 6-Amino-5-iodonicotinonitrile has been crucial in elucidating their biological functions and mechanisms of action. These evaluations typically involve a variety of cell-based and enzyme assays to determine the efficacy and selectivity of these novel molecules.

Cell-based assays are fundamental in observing the effects of compounds on cellular functions. For derivatives of this compound, these assays often focus on cellular responses mediated by the OXER1 receptor, a G-protein coupled receptor involved in inflammatory and allergic responses. patsnap.comwikipedia.org Key assays include:

Calcium Mobilization: Activation of OXER1 by its natural ligand, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), leads to an increase in intracellular calcium levels. nih.govnih.gov Antagonists derived from this compound are evaluated for their ability to block this response in cells expressing the OXER1 receptor, such as eosinophils, neutrophils, and prostate cancer cell lines. nih.govnih.gov

Cell Migration Assays: 5-oxo-ETE is a potent chemoattractant for inflammatory cells. mdpi.com The ability of OXER1 antagonists to inhibit the migration of these cells towards a 5-oxo-ETE gradient is a key measure of their anti-inflammatory potential. nih.govmdpi.com

Actin Polymerization: Cell migration is dependent on the reorganization of the actin cytoskeleton. Assays measuring actin polymerization can be used to assess the inhibitory effect of OXER1 antagonists on this process. nih.gov

cAMP Inhibition Assays: OXER1 activation can lead to the inhibition of cyclic AMP (cAMP) production. researchgate.netresearchgate.net The antagonistic activity of compounds can be quantified by their ability to reverse this inhibition in the presence of 5-oxo-ETE. researchgate.netresearchgate.net

| Assay Type | Cell Line/Type | Parameter Measured | Typical Effect of Derivative |

| Calcium Mobilization | Monkey Eosinophils, Neutrophils | Intracellular Ca2+ levels | Inhibition of 5-oxo-ETE-induced Ca2+ increase nih.gov |

| Cell Migration | DU-145 (Prostate Cancer) | Inhibition of cell movement | Blockade of 5-oxo-ETE-induced migration nih.govmdpi.com |

| cAMP Inhibition | DU-145 (Prostate Cancer) | Cellular cAMP levels | Reversal of 5-oxo-ETE-induced cAMP inhibition researchgate.net |

While direct enzyme inhibition is not the primary mechanism for the derivatives of this compound that target GPCRs, binding studies are critical. Radioligand binding assays can be employed to determine the affinity of these compounds for the OXER1 receptor. These studies help in quantifying the binding potency (Ki or IC50 values) and selectivity of the antagonists. Computational docking studies are also utilized to predict the binding modes of these molecules within the OXER1 binding pocket. nih.govnih.gov

In Vivo Biological Studies

In vivo studies in relevant animal models are essential to validate the therapeutic potential observed in in vitro assays. For OXER1 antagonists derived from this compound, non-human primates are often used due to the lack of an OXER1 ortholog in rodents. nih.gov A key study demonstrated that an OXER1 antagonist could inhibit allergen-induced pulmonary inflammation in rhesus monkeys. nih.gov This provides evidence for the potential of these compounds in treating inflammatory conditions like asthma. nih.gov

| Animal Model | Condition | Key Finding |

| Rhesus Monkey | Allergen-induced pulmonary inflammation | Reduction in bronchoalveolar lavage eosinophil numbers nih.gov |

Interactions with Biological Macromolecules

The primary biological macromolecule of interest for derivatives of this compound is the OXER1 receptor. patsnap.com As antagonists, these compounds bind to the receptor, preventing the binding of the endogenous agonist 5-oxo-ETE. patsnap.com This interaction is non-covalent and reversible. The binding of the antagonist locks the receptor in an inactive conformation, thereby blocking downstream signaling. patsnap.com Some studies have also explored the interaction of these compounds with drug-metabolizing enzymes, such as cytochrome P450s, to understand their pharmacokinetic properties. nih.gov

Cellular and Molecular Mechanisms

The cellular and molecular mechanisms of action for OXER1 antagonists derived from this compound are centered on the blockade of signaling pathways initiated by the activation of this G-protein coupled receptor. wikipedia.org OXER1 couples to Gαi and Gβγ subunits. nih.gov By antagonizing this receptor, the derivative compounds inhibit:

Gαi-mediated signaling: This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net

Gβγ-mediated signaling: This leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as the activation of other signaling cascades like the PI3K/Akt and MAPK/ERK pathways. wikipedia.orgnih.gov

By blocking these pathways, the antagonists prevent the cellular responses triggered by 5-oxo-ETE, such as chemotaxis, degranulation of inflammatory cells, and proliferation of certain cancer cells. patsnap.comwikipedia.org

Catalytic Applications and Material Science Research

6-Amino-5-iodonicotinonitrile in Organic Catalysis

Organic catalysis, encompassing metal-catalyzed reactions, organocatalysis, and biocatalysis, relies on the development of new molecules that can efficiently and selectively promote chemical transformations.

Role as a Ligand in Metal-Catalyzed Reactions

Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to catalyze reactions, often providing an alternative to metal-based catalysts. The amino group in this compound could potentially act as a Brønsted or Lewis base, or participate in hydrogen bonding interactions, which are key principles in many organocatalytic transformations. Similarly, in biocatalysis, enzymes are used to perform highly selective chemical conversions. While the nitrile group can be a substrate for nitrile-metabolizing enzymes, specific studies on the biocatalytic transformation of this compound are not documented.

Integration into Advanced Materials

The development of advanced materials with tailored properties is a rapidly growing field of research. The functional groups present in this compound offer potential anchor points for its incorporation into larger material structures.

Functional Polymers and Frameworks

The amino and nitrile groups, as well as the potential for reactions at the iodine-substituted position, could allow for the polymerization of this compound or its incorporation as a monomer into various polymer backbones. This could lead to the development of functional polymers with specific electronic or recognition properties. Furthermore, its structure makes it a potential building block for porous organic frameworks (POFs) or metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. Research detailing the synthesis and properties of such materials derived from this specific nitrile is currently lacking.

Crystalline Materials and Supramolecular Assemblies

The ability of the amino and nitrile groups to participate in hydrogen bonding, coupled with potential π-π stacking interactions of the pyridine (B92270) ring, suggests that this compound could be a valuable component in the field of crystal engineering and the formation of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined, ordered structures with emergent properties. However, crystallographic studies and investigations into the supramolecular chemistry of this particular compound are not reported in the available literature.

Sensing and Optoelectronic Materials

The conjugated π-system of the substituted pyridine ring suggests that this compound and its derivatives could possess interesting photophysical properties. The amino and nitrile groups could act as recognition sites for analytes, potentially leading to changes in fluorescence or color upon binding, which is the basis for chemical sensors. The electronic nature of the molecule also suggests potential for its use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). As with the other areas, specific research and data on the sensing and optoelectronic properties of this compound are not currently available.

Advanced Spectroscopic and Analytical Research Methodologies for 6 Amino 5 Iodonicotinonitrile

The comprehensive characterization of 6-Amino-5-iodonicotinonitrile, a substituted pyridine (B92270) derivative, relies on a suite of advanced analytical techniques. These methodologies are crucial for elucidating its molecular structure, determining its purity, and understanding its chemical properties. This article explores the application of high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray diffraction, advanced chromatographic techniques, and vibrational spectroscopy in the analysis of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules.

The electronic structure of 6-Amino-5-iodonicotinonitrile is dictated by the interplay of the pyridine (B92270) ring, the electron-donating amino group (-NH2), the electron-withdrawing cyano group (-CN), and the bulky, polarizable iodine atom. DFT calculations on simpler aminopyridines can provide a foundational understanding. For instance, studies on 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731) reveal how the position of the amino group affects the electron distribution and molecular orbital energies. ijret.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. ijret.orgnih.gov

In this compound, the amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the cyano and iodo groups are expected to lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. DFT studies on nicotinamide-based derivatives have shown that a small HOMO-LUMO gap is indicative of high polarizability and chemical reactivity, which can be correlated with biological activity. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Influence of Substituents | Expected Outcome for this compound |

|---|---|---|

| HOMO Energy | Amino group (-NH2) increases HOMO energy. | Relatively high, indicating susceptibility to electrophiles. |

| LUMO Energy | Cyano (-CN) and Iodo (-I) groups decrease LUMO energy. | Relatively low, indicating susceptibility to nucleophiles. |

| HOMO-LUMO Gap | The combined effect of electron-donating and withdrawing groups. | A potentially small gap, suggesting high chemical reactivity. |

| Dipole Moment | Asymmetric substitution with polar groups (-NH2, -CN, -I). | A significant molecular dipole moment is expected. |

This table is generated based on qualitative predictions from studies on related aminopyridines and substituted nitriles.

Reactivity descriptors, derivable from quantum chemical calculations, can further quantify these predictions. Parameters such as electronegativity, chemical hardness, and softness provide a more detailed picture of the molecule's reactive nature.

Computational methods can simulate various types of spectra, including infrared (IR), Raman, and UV-Vis, providing a theoretical basis for experimental observations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. Studies on 4-aminopyridine and 3,4-diaminopyridine (B372788) have demonstrated the utility of DFT in assigning vibrational modes, such as the N-H stretching and bending vibrations of the amino group and the characteristic ring vibrations of the pyridine core. researchgate.net For this compound, simulations would be expected to identify unique vibrational modes associated with the C-I bond and the C≡N triple bond.

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. manipal.edursc.org The presence of the amino and cyano groups, which can participate in intramolecular charge transfer (ICT), is likely to result in absorption bands in the UV-Vis region. manipal.edu Computational studies on substituted pyridine carbonitrile derivatives have shown that ICT character can be enhanced by appropriate substitution, influencing the photophysical properties. manipal.edu

Molecular Dynamics Simulations

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reaction pathways, identifying intermediates and transition states to determine reaction mechanisms and activation energies. This is particularly useful for understanding the synthesis and reactivity of molecules. For example, computational studies have been used to investigate the oxidative aromatization of 1,4-dihydropyridines. rsc.org In the context of this compound, reaction pathway modeling could be applied to understand its synthesis, such as the iodination of an aminonicotinonitrile precursor, or its subsequent reactions, for instance, palladium-catalyzed cross-coupling reactions at the iodo position. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a proposed reaction can be evaluated.

In Silico Predictions of Biological Activity

Computational methods are widely used in drug discovery to predict the biological activity of molecules. Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comtandfonline.comtandfonline.com The binding affinity can then be estimated using scoring functions.

For this compound, its structural similarity to known biologically active aminopyridine derivatives suggests it could be a candidate for in silico screening against various biological targets. For example, 2-aminopyridine derivatives have been investigated as potential JAK2 inhibitors, and molecular docking studies have been used to understand their binding mechanisms. tandfonline.comtandfonline.com Similarly, other aminopyridine derivatives have been studied as c-Met kinase inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another in silico approach. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that correlate the structural features of a series of compounds with their biological activity. mdpi.comtandfonline.comtandfonline.com While requiring a dataset of related compounds with known activities, these models can be used to predict the activity of new compounds like this compound and guide the design of more potent analogs.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| 3-aminopyridine |

| 4-aminopyridine |

| 3,4-diaminopyridine |

Patent Landscape and Academic Review

Analysis of Patent Literature Relevant to 6-Amino-5-iodonicotinonitrile

A review of the patent landscape indicates that this compound is primarily valued as a strategic intermediate in the synthesis of more complex molecules, rather than an end product with direct therapeutic applications. The patents citing this compound predominantly focus on the final products, which are often kinase inhibitors for the treatment of proliferative diseases like cancer.

Key Patented Synthetic Routes and Applications

Patents such as US2015/218155 and WO2009/112139 disclose the use of this compound as a starting material for the synthesis of various substituted heterocyclic compounds. A common synthetic route described involves the initial iodination of 6-aminonicotinonitrile. One detailed method for the synthesis of this compound involves the reaction of 6-amino-3-pyridinecarbonitrile with iodine and silver trifluoroacetate in 1,2-dichloroethane. chemicalbook.com This process yields the desired iodinated product, which can then be used in subsequent cross-coupling reactions.

The primary application of this compound in the patent literature is as a scaffold to introduce further chemical diversity. The iodine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, leading to the generation of large libraries of compounds for biological screening. For instance, these patents describe the coupling of this compound with various boronic acids or alkynes to generate novel kinase inhibitors.

| Patent Reference | Key Application of this compound | Therapeutic Area |

|---|---|---|

| US2015/218155 | Intermediate in the synthesis of substituted pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives | Oncology (Kinase Inhibitors) |

| WO2009/112139 | Starting material for pyrazolo[1,5-a]pyrimidine derivatives | Inflammatory Diseases, Oncology (Kinase Inhibitors) |

Emerging Trends in Patent Filings

Emerging trends in patent filings suggest a continued and expanding interest in the use of this compound as a versatile intermediate. The focus remains heavily on the synthesis of kinase inhibitors, a class of drugs that has seen significant growth in the oncology market. More recent patent applications are exploring its use in the development of inhibitors for novel kinase targets, as well as in the creation of compounds with improved pharmacokinetic and pharmacodynamic profiles. There is also a discernible trend towards the development of more efficient and scalable synthetic routes for this compound and its derivatives to support the demands of preclinical and clinical development.

Comparison of Patent Information with Scientific Literature

The scientific literature, particularly the Journal of Medicinal Chemistry, corroborates the information found in the patent landscape, often providing a more detailed scientific rationale and experimental data for the use of this compound. A notable example is the 2013 article titled "Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors," which extensively details the synthesis and structure-activity relationships of a series of FAK inhibitors derived from this compound.

This academic publication provides a step-by-step synthetic protocol for this compound, consistent with the methods alluded to in patent documents. Furthermore, it offers a deeper insight into the rationale for using this particular starting material, highlighting the importance of the iodo-substituent for subsequent diversification through cross-coupling reactions. The journal article also presents extensive biological data for the final compounds, demonstrating their potent inhibitory activity against Focal Adhesion Kinase (FAK), a key target in cancer therapy.

| Aspect | Patent Literature (e.g., US2015/218155, WO2009/112139) | Scientific Literature (e.g., J. Med. Chem. 2013, 56, 1160-1170) |

|---|---|---|

| Focus | Broad claims on final compounds and their therapeutic use. | Detailed synthetic methodology, structure-activity relationships, and biological validation. |

| Synthetic Details | Often provides general synthetic schemes. | Provides detailed experimental procedures and characterization data. |

| Biological Data | Generally provides high-level biological activity data. | Presents comprehensive in vitro and sometimes in vivo biological data. |

Strategic Implications for Future Research and Development

The established role of this compound as a key building block in the synthesis of kinase inhibitors has significant strategic implications for future research and development in medicinal chemistry. Its utility in generating diverse chemical libraries through well-established cross-coupling chemistry makes it a valuable asset for hit-to-lead and lead optimization campaigns.

Future research is likely to focus on several key areas. Firstly, the development of novel, more efficient, and cost-effective synthetic routes to this compound will be crucial to support its wider use in drug discovery programs. Secondly, the exploration of new coupling partners in reactions involving this intermediate could lead to the discovery of compounds with novel scaffolds and biological activities. Finally, the application of this compound is expected to extend beyond kinase inhibitors to other important drug targets where a substituted aminopyridine core is beneficial. The versatility of this compound ensures its continued relevance in the ongoing quest for new and improved therapeutics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-5-iodonicotinonitrile, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves halogenation of a precursor (e.g., 6-aminonicotinonitrile) using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Key parameters include catalyst selection (e.g., palladium for cross-coupling), solvent polarity (DMF or DMSO), and inert atmosphere (N₂) to prevent oxidation. Reaction time and temperature should be optimized via gradient experiments to maximize yield (>70%) and minimize by-products (e.g., diiodinated derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer :

- 1H/13C NMR : Identify amino (-NH₂) and cyano (-CN) groups; iodine’s electron-withdrawing effect causes deshielding of adjacent protons.

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns due to iodine (m/z 261.98 for C₆H₄IN₃).

- Conflict Resolution : Cross-validate with X-ray crystallography or adjust solvent polarity in NMR to resolve tautomeric ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use P95 respirators for airborne particles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile by-products (e.g., HI gas).

- Spill Management : Neutralize with dry sand; avoid water to prevent toxic vapor release.

- Storage : Keep in amber vials under N₂ at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst-Ligand Systems : Use Pd(PPh₃)₄ with bidentate ligands (e.g., Xantphos) to stabilize oxidative addition of the C-I bond.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require additives (e.g., K₂CO₃) to neutralize HI by-products.

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal stoichiometry (1:1.2 substrate:catalyst ratio) and avoid over-coupling .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian09 with B3LYP/6-31G(d) basis sets to evaluate activation energies for iodine displacement.

- Frontier Molecular Orbital (FMO) Analysis : Identify electron-deficient positions on the pyridine ring (LUMO localization at C5-I site).

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on SNAr kinetics .

Q. How do structural impurities in this compound affect its application in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Purity Assessment : Use HPLC-DAD (λ=254 nm) to detect common impurities (e.g., deiodinated by-products).

- MOF Synthesis : Impurities >2% disrupt crystallinity; recrystallize in ethanol/water (7:3 v/v) to achieve ≥98% purity.

- XRD Analysis : Compare experimental and simulated diffraction patterns to confirm lattice incorporation .

Q. What strategies mitigate conflicting cytotoxicity data for this compound derivatives in in vitro assays?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; repeat assays in triplicate.

- Control Experiments : Test stability in cell culture media (e.g., DMEM) to rule out compound degradation.

- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。